3,5-Hydroxy-N-methylprotriptyline

Description

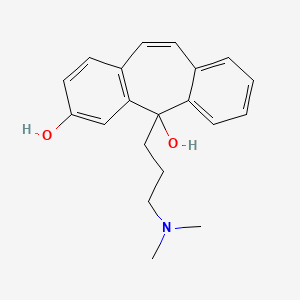

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSOPRLYYPOIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857803 | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-47-3 | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Obscure Metabolite: A Technical Guide to the Origins and Context of 3,5-Hydroxy-N-methylprotriptyline

This guide delves into the scientific context surrounding 3,5-Hydroxy-N-methylprotriptyline, a molecule situated at the intersection of tricyclic antidepressant pharmacology and skeletal muscle relaxant metabolism. While not a widely studied compound with a distinct discovery narrative, its existence is predicated on the well-established biochemical transformations of its parent compounds. This document will, therefore, explore the discovery and history of these foundational molecules to provide a comprehensive understanding of the probable origins and significance of their hydroxylated and N-methylated derivative.

Part 1: The Progenitor - Discovery and Development of Protriptyline

The story of 3,5-Hydroxy-N-methylprotriptyline begins with its parent structure, protriptyline. A member of the tricyclic antidepressant (TCA) class of drugs, protriptyline was developed by Merck and patented in 1962.[1][2] It first appeared in scientific literature in 1964 and was introduced for the treatment of depression in 1966.[1]

Protriptyline is a secondary amine TCA, a structural characteristic it shares with other well-known antidepressants like desipramine and nortriptyline.[1][3] Chemically, it is a dibenzocycloheptadiene, possessing a three-ring system with an attached side chain.[1] Its chemical name is 3-(5H-dibenzo[a,d][4]annulen-5-yl)-N-methylpropan-1-amine.[1]

Unlike many other TCAs which are known for their sedative effects, protriptyline exhibits an energizing profile.[1][5] This unique property led to its use not only for depression, particularly in withdrawn and anergic patients, but also for off-label indications such as narcolepsy to promote wakefulness.[1][5][6]

Pharmacological Profile of Protriptyline

The primary mechanism of action for protriptyline, like other TCAs, involves the inhibition of neurotransmitter reuptake in the brain.[7][8] It is a potent inhibitor of the norepinephrine transporter (NET), with a high affinity (Ki of 1.41 nM), and to a lesser extent, the serotonin transporter (SERT), with a Ki of 19.6 nM.[1] Its affinity for the dopamine transporter (DAT) is significantly lower at 2,100 nM.[1] By blocking the reuptake of norepinephrine and serotonin, protriptyline increases their concentrations in the synaptic cleft, enhancing neurotransmission, which is believed to be the basis of its antidepressant effects.[7][9]

In the frontal cortex, where dopamine transporters are less abundant, the inhibition of norepinephrine reuptake by protriptyline can also lead to an increase in dopamine neurotransmission.[10] At higher doses, its effect on serotonin neurotransmission becomes more pronounced.[2]

The diagram below illustrates the basic mechanism of action of protriptyline at the neuronal synapse.

Caption: Simplified mechanism of protriptyline action at the synapse.

Metabolism of Protriptyline

Protriptyline undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[11] A key metabolic pathway for tricyclic antidepressants is hydroxylation, which results in the formation of active metabolites.[11] These hydroxylated metabolites can have substantial plasma concentrations and may contribute to both the therapeutic and adverse effects of the parent drug.[11][12] Another significant metabolic route for TCAs is demethylation.[13] For tertiary amines, this leads to the formation of active secondary amine metabolites.[3]

Part 2: The Structural Analogue - Cyclobenzaprine

The narrative of 3,5-Hydroxy-N-methylprotriptyline is also closely tied to cyclobenzaprine, a centrally-acting skeletal muscle relaxant.[14] First synthesized in 1961 and approved for human use in 1977, cyclobenzaprine is structurally very similar to amitriptyline, a tertiary amine TCA, differing by only a single double bond.[14][15] Due to this structural similarity, it was initially investigated as an antidepressant.[14]

Synthesis and Metabolism of Cyclobenzaprine

The synthesis of cyclobenzaprine typically involves the reaction of 5H-dibenzo[a,d]cyclohepten-5-one with a Grignard reagent derived from 3-dimethylaminopropyl chloride, followed by dehydration.[15][16]

Caption: High-level overview of a common synthetic route to cyclobenzaprine.

Cyclobenzaprine is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[4][14] One of the oxidative pathways is N-demethylation.[4] Studies in various species, including humans, have identified numerous metabolites, including phenolic derivatives (hydroxylation products), N-oxides, and N-demethylated products.[17] The metabolites are primarily excreted as glucuronides via the kidneys.[4][14]

The identification of hydroxylated and N-demethylated metabolites of cyclobenzaprine is crucial, as this provides a direct biochemical precedent for the formation of molecules like 3,5-Hydroxy-N-methylprotriptyline.

Part 3: 3,5-Hydroxy-N-methylprotriptyline - A Putative Metabolite

Direct research on the discovery, history, and pharmacological activity of 3,5-Hydroxy-N-methylprotriptyline is scarce in readily available scientific literature. Its existence is primarily noted in the context of being a potential metabolite of cyclobenzaprine and as a chemical intermediate.

Based on the known metabolic pathways of protriptyline and cyclobenzaprine, the formation of 3,5-Hydroxy-N-methylprotriptyline is biochemically plausible. The structure of this compound implies two key metabolic transformations from a precursor like cyclobenzaprine or a related tertiary amine:

-

Hydroxylation: The introduction of two hydroxyl (-OH) groups onto the aromatic rings of the dibenzocycloheptene nucleus at positions 3 and 5. Aromatic hydroxylation is a common metabolic reaction for TCAs.[13][18]

-

N-demethylation: The removal of one methyl group from the tertiary amine side chain of a precursor like cyclobenzaprine (which is N,N-dimethyl) to form a secondary amine (N-methyl), as seen in protriptyline.

The following table summarizes the key characteristics of the parent compounds.

| Compound | Class | Primary Use | Key Metabolic Pathways |

| Protriptyline | Tricyclic Antidepressant (Secondary Amine) | Depression, Narcolepsy[1][5] | Hepatic oxidation (hydroxylation) via CYP enzymes[11] |

| Cyclobenzaprine | Skeletal Muscle Relaxant (Tertiary Amine) | Muscle spasms[14][19] | N-demethylation, Hydroxylation, Glucuronidation via CYP3A4, CYP1A2, CYP2D6[4][20] |

Potential Pharmacological Significance

While not specifically studied, the pharmacological activity of 3,5-Hydroxy-N-methylprotriptyline can be inferred from the known effects of hydroxylated TCA metabolites. Hydroxylated metabolites of antidepressants are known to be pharmacologically active.[12] For instance, E-10-hydroxynortriptyline, a major metabolite of nortriptyline and amitriptyline, retains activity as a norepinephrine reuptake inhibitor but with reduced anticholinergic side effects compared to the parent molecule.[21]

Therefore, it is plausible that 3,5-Hydroxy-N-methylprotriptyline would retain some affinity for the norepinephrine and serotonin transporters, characteristic of its protriptyline backbone. The addition of polar hydroxyl groups would likely alter its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its rate of elimination. The presence of these hydroxyl groups could also influence its binding to other receptors, potentially modifying the side effect profile compared to protriptyline.

Conclusion

The discovery and history of 3,5-Hydroxy-N-methylprotriptyline are not documented as a standalone narrative. Instead, its scientific identity is derived from its relationship to the well-established pharmaceutical compounds protriptyline and cyclobenzaprine. As a putative metabolite, its existence highlights the complex biotransformation pathways of tricyclic compounds within the body. Understanding the history, synthesis, and pharmacology of its parent molecules provides a robust framework for appreciating the likely origins and potential significance of this obscure, yet structurally logical, derivative. Further research would be required to isolate, characterize, and determine the specific pharmacological profile of 3,5-Hydroxy-N-methylprotriptyline to confirm its role as a metabolite and evaluate its potential therapeutic or toxicological effects.

References

-

Protriptyline. (n.d.). In Wikipedia. Retrieved January 16, 2026.[1]

-

Cyclobenzaprine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026.[14]

-

Vaughan, D. A. (2023, August 7). Protriptyline. StatPearls.[2]

-

What is the mechanism of Protriptyline Hydrochloride? (2024, July 17). Patsnap Synapse.[7]

-

Schlessinger, S. (2023, July 31). Cyclobenzaprine. StatPearls.[19]

-

Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect. (2025, February 25). YouTube.[22]

-

FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. (n.d.). accessdata.fda.gov.[4]

-

Stahl, S. M. (n.d.). Protriptyline. Prescriber's Guide.[10]

-

Protriptyline: Package Insert / Prescribing Information. (2025, January 2). Drugs.com.[6]

-

Cyclobenzaprine. (n.d.). ResearchGate.[17]

-

Protriptyline. (n.d.). WikiMed Medical Encyclopedia.[5]

-

Wang, J. S., et al. (1996). Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine. PubMed.[20]

-

Young, R. C. (1990). Hydroxylated metabolites of antidepressants. Semantic Scholar.[12]

-

Does Cyclobenzaprine Show in Urine Test? Guide. (2025, April 5). cmu.edu.jm.[23]

-

Cyclobenzaprine. (2022, February 18). New Drug Approvals.[15]

-

Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. (2023, April 17). The Hub.[24]

-

Protriptyline. (n.d.). Grokipedia.[25]

-

What is Protriptyline Hydrochloride used for? (2024, June 14). Patsnap Synapse.[9]

-

Hydroxylated tricyclic compounds. (n.d.). Google Patents.[21]

-

One-pot preparation of cyclobenzaprine hydrochloride. (n.d.). Google Patents.[16]

-

Cyclobenzaprine hydrochloride. (n.d.). MedChemExpress.[26]

-

Pharm 101: Tricyclic Antidepressants. (2021, March 10). LITFL.[18]

-

Hook, N. (2023). Brief Note on Chemistry and Clinical Significance of Tricyclic Antidepressants (TCAs). Journal of Pharmaceutical Chemistry & Chemical Science.[8]

-

Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of Tricyclic Antidepressants. Cellular and Molecular Neurobiology.[11]

-

One-pot preparation of cyclobenzaprine hydrochloride. (n.d.). Google Patents.[27]

-

Preparation method of hydrochloric acid cyclobenzaprine. (n.d.). Google Patents.[28]

-

Protriptyline. (n.d.). In PubChem. National Center for Biotechnology Information.[29]

-

Preparation method for cyclobenzaprine hydrochloride. (n.d.). Google Patents.[30]

-

Tricyclic Antidepressants (TCA). (2024, August 11). PsychDB.[3]

-

The Relationship between DNA Methylation and Antidepressant Medications: A Systematic Review. (2020, January 28). PubMed Central.[31]

-

Protriptyline hydrochloride. (n.d.). MedChemExpress.[32]

-

protriptyline hydrochloride and its Impurities. (n.d.). Pharmaffiliates.[33]

-

Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology.[13]

-

Tricyclic antidepressant. (n.d.). In Wikipedia. Retrieved January 16, 2026.[34]

Sources

- 1. Protriptyline - Wikipedia [en.wikipedia.org]

- 2. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. psychdb.com [psychdb.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Protriptyline [medbox.iiab.me]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Protriptyline Hydrochloride? [synapse.patsnap.com]

- 8. longdom.org [longdom.org]

- 9. What is Protriptyline Hydrochloride used for? [synapse.patsnap.com]

- 10. Protriptyline - Prescriber's Guide [cambridge.org]

- 11. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Open Access) Hydroxylated metabolites of antidepressants. (1991) | Robert C. Young | 20 Citations [scispace.com]

- 13. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. litfl.com [litfl.com]

- 19. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US9090535B2 - Hydroxylated tricyclic compounds - Google Patents [patents.google.com]

- 22. m.youtube.com [m.youtube.com]

- 23. 7+ FAQs: Does Cyclobenzaprine Show in Urine Test? Guide [jitsi.cmu.edu.jm]

- 24. psychscenehub.com [psychscenehub.com]

- 25. grokipedia.com [grokipedia.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 28. CN103242170A - Preparation method of hydrochloric acid cyclobenzaprine - Google Patents [patents.google.com]

- 29. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. CN102942489A - Preparation method for cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 31. The Relationship between DNA Methylation and Antidepressant Medications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. medchemexpress.com [medchemexpress.com]

- 33. pharmaffiliates.com [pharmaffiliates.com]

- 34. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

The Structural Elucidation of Hydroxylated Cyclobenzaprine Metabolites: A Technical Guide for Researchers

Abstract

Cyclobenzaprine, a widely prescribed skeletal muscle relaxant, undergoes extensive metabolism in vivo, leading to the formation of various derivatives. While the primary metabolic pathways involve N-demethylation and glucuronidation, aromatic hydroxylation also plays a role in its biotransformation. This technical guide provides a comprehensive overview of the current scientific understanding of the structure of hydroxylated cyclobenzaprine metabolites. Critically, while the existence of monohydroxylated species is established, the specific structure of a 3,5-dihydroxy cyclobenzaprine metabolite has not been definitively identified in human metabolic studies to date. This document will delve into the established metabolic pathways of cyclobenzaprine, the structural characteristics of confirmed hydroxylated metabolites, and the analytical methodologies employed for their identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of cyclobenzaprine metabolism.

Introduction to Cyclobenzaprine and its Metabolism

Cyclobenzaprine, chemically known as 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, is a tricyclic amine salt structurally related to tricyclic antidepressants.[1] It is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[2] The therapeutic action of cyclobenzaprine is believed to be centrally mediated, likely at the brainstem level, leading to a reduction in tonic somatic motor activity.[2]

Upon oral administration, cyclobenzaprine is well-absorbed and subsequently undergoes extensive metabolism in the liver. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, with isoforms CYP3A4, CYP1A2, and to a lesser extent, CYP2D6 playing significant roles.[2][3] The metabolic pathways are diverse and lead to a variety of metabolites that are ultimately excreted, mainly as glucuronide conjugates, in the urine.[4]

The principal metabolic routes for cyclobenzaprine include:

-

N-demethylation: The removal of one or both methyl groups from the tertiary amine, leading to the formation of norcyclobenzaprine (N-desmethylcyclobenzaprine) and N,N-didesmethylcyclobenzaprine.

-

Glucuronidation: The conjugation of the parent drug or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion.[5]

-

Aromatic Hydroxylation: The introduction of one or more hydroxyl (-OH) groups onto the aromatic rings of the dibenzocycloheptene core.

This guide will focus on the latter pathway, specifically addressing the structural evidence for hydroxylated metabolites of cyclobenzaprine.

The Quest for 3,5-Dihydroxy Cyclobenzaprine: An Examination of the Evidence

A thorough review of the existing scientific literature does not provide conclusive evidence for the formation of a 3,5-dihydroxy cyclobenzaprine metabolite in humans. While studies have confirmed the occurrence of aromatic hydroxylation as a metabolic pathway for cyclobenzaprine, the precise positions and the extent of hydroxylation, particularly dihydroxylation at the 3 and 5 positions, remain uncharacterized in human subjects.

Research in animal models and in vitro systems has provided valuable insights into the potential for aromatic hydroxylation. Studies in rats have identified "phenolic derivatives" as major metabolites, indicating that hydroxylation of the aromatic rings is a significant metabolic route in this species.[5] Furthermore, investigations using rat liver microsomes have also suggested the formation of hydroxylated compounds.

A study utilizing the fungus Cunninghamella elegans, a microorganism known to mimic mammalian drug metabolism, identified several monohydroxylated metabolites of cyclobenzaprine, including 2-hydroxycyclobenzaprine and 3-hydroxycyclobenzaprine. While this model suggests potential sites of hydroxylation in mammals, it does not confirm the existence or structure of dihydroxylated metabolites in humans.

Therefore, while the concept of a 3,5-dihydroxy cyclobenzaprine is plausible from a biochemical standpoint, it remains a hypothetical structure in the context of human metabolism based on currently available data. Further research, employing advanced analytical techniques on human-derived samples, is necessary to definitively identify and structurally characterize all hydroxylated metabolites of cyclobenzaprine.

Established Structures of Monohydroxylated Cyclobenzaprine Metabolites

Based on the available evidence from preclinical studies, the structures of monohydroxylated cyclobenzaprine metabolites can be inferred. The hydroxylation is presumed to occur on the aromatic rings of the dibenzocycloheptene nucleus. The two benzene rings offer several potential sites for hydroxylation. Based on the microbial metabolism study, the 2- and 3-positions are likely candidates.

The general structure of a monohydroxylated cyclobenzaprine would be:

Caption: General structure of a monohydroxylated cyclobenzaprine metabolite.

Analytical Approaches for the Identification and Structural Elucidation of Hydroxylated Metabolites

The identification and structural characterization of drug metabolites, particularly those present in low concentrations, require sophisticated analytical techniques. The primary method employed for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol: A Generalized LC-MS/MS Workflow for Metabolite Identification

-

Sample Preparation: Biological samples (e.g., urine, plasma) are pre-treated to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent drug from its metabolites based on their polarity.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate protonated molecules [M+H]⁺ of the analytes.

-

Full Scan MS: The mass spectrometer is first operated in full scan mode to detect all ions within a specified mass range. The mass difference between the parent drug and potential metabolites (e.g., +16 Da for hydroxylation) is monitored.

-

Tandem MS (MS/MS): Ions of interest (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that can be used for structural elucidation.[6][7][8]

-

Data Presentation: Expected Mass Spectral Data for Monohydroxylated Cyclobenzaprine

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Cyclobenzaprine | C₂₀H₂₁N | 276.2 | 215.1, 58.1 |

| Monohydroxycyclobenzaprine | C₂₀H₂₁NO | 292.2 | Dependent on OH position |

Note: The exact m/z values of fragment ions for hydroxylated metabolites would require experimental determination and would be crucial for pinpointing the location of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation, particularly for determining the precise position of the hydroxyl group on the aromatic ring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[9] However, this technique requires isolation of the metabolite in sufficient quantities, which can be challenging for minor metabolites.

Synthesis of Hydroxylated Cyclobenzaprine Derivatives for Research

The availability of pure reference standards is essential for the unequivocal identification and quantification of metabolites. The chemical synthesis of hydroxylated cyclobenzaprine derivatives would be a critical step for advancing research in this area. While detailed synthetic procedures for 3,5-dihydroxy cyclobenzaprine are not available due to its unconfirmed status, general synthetic strategies for introducing hydroxyl groups onto aromatic rings could be adapted.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of a hydroxylated cyclobenzaprine standard.

Pharmacological Activity of Cyclobenzaprine Metabolites

The pharmacological activity of cyclobenzaprine metabolites is an area of ongoing research. The major metabolite, norcyclobenzaprine, is known to be active.[1] However, the specific activity of the hydroxylated metabolites has not been extensively characterized. Understanding the pharmacological profiles of these metabolites is crucial for a complete assessment of the drug's overall effects, including potential contributions to its therapeutic efficacy or adverse event profile.

Conclusion and Future Directions

Future research should focus on:

-

Comprehensive Metabolite Profiling in Humans: Utilizing high-resolution mass spectrometry to screen for and identify all potential hydroxylated metabolites of cyclobenzaprine in human urine and plasma.

-

Isolation and Structural Elucidation: Isolating sufficient quantities of hydroxylated metabolites for definitive structural characterization by NMR spectroscopy.

-

Chemical Synthesis of Reference Standards: Synthesizing and characterizing authentic standards of potential hydroxylated metabolites to confirm their identity and facilitate quantitative analysis.

-

Pharmacological and Toxicological Evaluation: Assessing the biological activity and potential toxicity of the identified hydroxylated metabolites.

A more complete understanding of the full metabolic profile of cyclobenzaprine will provide valuable insights for drug development professionals, clinicians, and regulatory agencies, ultimately contributing to the safer and more effective use of this important medication.

References

- Hucker, H. B., Stauffer, S. C., Balletto, A. J., & Arison, B. H. (1978). Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man. Drug Metabolism and Disposition, 6(6), 659-672.

- Wang, R. W., Liu, L., & Cheng, H. (1996). Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine. Drug Metabolism and Disposition, 24(7), 786-791.

- Cyclobenzaprine. In StatPearls.

-

Cyclobenzaprine. (2023). In Wikipedia. Retrieved from [Link]

- Zhao, X., Liu, G., & Liu, G. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Advances, 4(93), 51430-51441.

- Belvedere, G., Pantarotto, C., Rovei, V., & Frigerio, A. (1976). Identification of 10,11-epoxide and other cyclobenzaprine metabolites isolated from rat urine. Journal of Pharmaceutical Sciences, 65(7), 815-818.

- Constanzer, M. L., Chavez-Eng, C. M., & Matuszewski, B. K. (1995). Development and comparison of high-performance liquid chromatographic methods with tandem mass spectrometric and ultraviolet absorbance detection for the determination of cyclobenzaprine in human plasma and urine.

- Hucker, H. B., Stauffer, S. C., & Albert, K. S. (1977). Plasma levels and bioavailability of cyclobenzaprine in human subjects. The Journal of Clinical Pharmacology, 17(11-12), 719-727.

- Katz, W. A., & Dube, J. (2009). Cyclobenzaprine in the management of acute muscle spasm. Current Therapeutic Research, 70(4), 343-357.

- Dalmora, S. L., Sangoi, M. S., Oliveira, P. R., & Nogueira, D. R. (2011). Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study.

- El-Sherif, Z. A., El-Hawarey, A. M., & El-Kimary, E. I. (2020). Quantification of Cyclobenzaprine in Human Plasma by LC/MS/MS and its Pharmacokinetics Application. Acta Scientific Pharmaceutical Sciences, 4(11), 90-96.

Sources

- 1. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma levels and bioavailability of cyclobenzaprine in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Cyclobenzaprine hydrochloride(6202-23-9) 1H NMR [m.chemicalbook.com]

In vivo formation of "3,5-Hydroxy-N-methylprotriptyline"

An In-Depth Technical Guide on the In Vivo Formation of 3,5-Hydroxy-N-methylprotriptyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protriptyline is a tricyclic antidepressant (TCA) that has been utilized in the management of depression and other conditions.[1] As with all xenobiotics, understanding its metabolic fate within a biological system is paramount for elucidating its therapeutic efficacy, potential toxicities, and drug-drug interactions. The clearance of TCAs is primarily dependent on hepatic metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, some of which may possess pharmacological activity.[2] This guide provides a comprehensive technical overview of the in vivo formation of hydroxylated metabolites of N-methylprotriptyline, with a specific focus on the putative metabolite, 3,5-Hydroxy-N-methylprotriptyline. While direct literature on this specific dihydroxylated metabolite is scarce, this document will extrapolate from the well-established metabolic pathways of protriptyline and other TCAs to propose a scientifically grounded hypothesis for its formation and provide detailed methodologies for its in vivo investigation.

Metabolic Pathways of Protriptyline and Related Tricyclic Antidepressants

The metabolism of tricyclic antidepressants is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[2][3] The two principal metabolic routes for TCAs are N-demethylation and hydroxylation.[2]

-

N-Demethylation: Tertiary amine TCAs, such as amitriptyline and imipramine, are demethylated to their active secondary amine metabolites, nortriptyline and desipramine, respectively. This reaction is predominantly catalyzed by CYP2C19.[4][5]

-

Hydroxylation: The aromatic rings of TCAs are susceptible to hydroxylation, a reaction primarily mediated by the polymorphic enzyme CYP2D6.[1][4][6] This hydroxylation can lead to the formation of active metabolites.[2] For instance, amitriptyline is hydroxylated to 10-hydroxyamitriptyline.[4]

Protriptyline, a secondary amine TCA, also undergoes extensive metabolism. Its long elimination half-life of 54 to 198 hours suggests that metabolism is a key determinant of its pharmacokinetic profile.[7] The clearance of protriptyline is mainly via hepatic oxidation, leading to hydroxylated metabolites that are subsequently conjugated and excreted.[2]

Proposed In Vivo Formation of 3,5-Hydroxy-N-methylprotriptyline

Given the established metabolic pathways of TCAs, we can hypothesize the in vivo formation of 3,5-Hydroxy-N-methylprotriptyline from a parent compound, N-methylprotriptyline. This proposed pathway involves aromatic hydroxylation at two positions on the dibenzocycloheptene ring system.

Caption: Proposed metabolic pathway for the formation of 3,5-Hydroxy-N-methylprotriptyline.

The initial step would be the hydroxylation of N-methylprotriptyline at the 3-position of the aromatic ring, a reaction likely catalyzed by CYP2D6, given its known role in the hydroxylation of other TCAs.[4][6] This would form the intermediate metabolite, 3-Hydroxy-N-methylprotriptyline. A subsequent hydroxylation event, also potentially mediated by CYP2D6 or another CYP isoform, at the 5-position would then yield the final metabolite, 3,5-Hydroxy-N-methylprotriptyline. The genetic polymorphism of CYP2D6 could lead to significant inter-individual variability in the rate of formation of this metabolite.[6][8]

Experimental Models for In Vivo Metabolism Studies

To investigate the in vivo formation of 3,5-Hydroxy-N-methylprotriptyline, a well-designed animal study is essential.

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data. The Sprague-Dawley rat is a commonly used model in pharmacokinetic and metabolism studies due to its well-characterized physiology and metabolic pathways. Alternatively, C57BL/6 mice can also be used.[9][10] The selection should be based on the specific objectives of the study and the available historical data for TCA metabolism in that species.

Experimental Protocol: In Vivo Metabolism Study

Caption: Experimental workflow for the in vivo metabolism study of N-methylprotriptyline.

Step-by-Step Methodology:

-

Animal Acclimatization: House male Sprague-Dawley rats (250-300 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Dosing Preparation: Prepare a formulation of N-methylprotriptyline hydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration appropriate for the desired dose (e.g., 10 mg/kg).

-

Dosing and Administration: Following an overnight fast with free access to water, administer the N-methylprotriptyline formulation to the rats via oral gavage.

-

Sample Collection:

-

Blood: Collect serial blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.

-

Urine: House the animals in metabolic cages for 24 hours post-dose to collect urine.

-

Tissues: At the end of the study (24 hours), euthanize the animals and harvest the liver and brain.

-

-

Sample Storage: Store all plasma, urine, and tissue samples at -80°C until analysis.

Analytical Methodology for Metabolite Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[11][12][13]

Protocol: Sample Preparation and LC-MS/MS Analysis

1. Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of protriptyline).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Sample Preparation (Tissues):

-

Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline).[11]

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

3. LC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[12]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[12]

-

MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for N-methylprotriptyline, 3,5-Hydroxy-N-methylprotriptyline, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N-methylprotriptyline | [M+H]+ | To be determined |

| 3,5-Hydroxy-N-methylprotriptyline | [M+H]+ | To be determined |

| Internal Standard | [M+H]+ | To be determined |

Data Interpretation and Pharmacokinetic Analysis

The concentration-time data obtained from the LC-MS/MS analysis will be used to determine the pharmacokinetic parameters of N-methylprotriptyline and its metabolite, 3,5-Hydroxy-N-methylprotriptyline.

Key Pharmacokinetic Parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

Metabolite-to-Parent Ratio: The ratio of the AUC of the metabolite to the AUC of the parent drug.

This analysis will provide insights into the rate and extent of formation of 3,5-Hydroxy-N-methylprotriptyline in vivo.

Conclusion

While the direct in vivo formation of 3,5-Hydroxy-N-methylprotriptyline has not been extensively documented, this guide provides a robust framework for its investigation based on established principles of tricyclic antidepressant metabolism. By employing rigorous in vivo experimental models and sensitive analytical techniques such as LC-MS/MS, researchers can elucidate the metabolic fate of N-methylprotriptyline and characterize novel metabolites. A thorough understanding of these metabolic pathways is crucial for the continued development of safer and more effective antidepressant therapies.

References

- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2001). Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes. Pharmacology, 63(3), 163-171.

- Jatlow, P. I., & McKenna, M. J. (1981). Liquid-chromatographic Analysis for Common Tricyclic Antidepressant Drugs and Their Metabolites in Serum or Plasma With the Technicon "FAST-LC" System. Clinical Chemistry, 27(6), 849-855.

- Hodgson, K., & Furlong, L. I. (2013). Exploring the role of drug-metabolising enzymes in antidepressant side effects. Personalized Medicine, 10(5), 489-499.

-

The CYP450 System. (n.d.). bpacnz. Retrieved from [Link]

- Bailey, D. N. (1990). Percutaneous Absorption of Tricyclic Antidepressants: Amitriptyline, Nortriptyline, Imipramine, and Desipramine. Journal of Analytical Toxicology, 14(4), 217-219.

- Moody, J. P., Whyte, S. F., & Naylor, G. J. (1977). Pharmacokinetic Aspects of Protriptyline Plasma Levels. European Journal of Clinical Pharmacology, 11(1), 51-56.

-

Waters Corporation. (2021). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

- Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737-748.

- Samanidou, V. F., & Papadoyannis, I. N. (2006). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review.

- Zemanova, N., Anzenbacher, P., & Anzenbacherova, E. (2022). The role of cytochromes P450 in the metabolism of selected antidepressants and anxiolytics under psychological stress. Biomedical Papers, 166(2), 143-152.

- Uddin, M. S., Samanidou, V. F., & Papadoyannis, I. N. (2011). Development and validation of a rapid HPLC-DAD method for the simultaneous determination of seven tricyclic antidepressants in human plasma.

- Thour, A., & Marwaha, R. (2023). Protriptyline. In StatPearls.

- Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and Molecular Neurobiology, 19(3), 373-409.

- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2001). Metabolism of the Tricyclic Antidepressant Amitriptyline by cDNA-Expressed Human Cytochrome P450 Enzymes. Pharmacology, 63(3), 163-171.

- Zhou, X., Chen, C., Li, F., Jiang, H., & Li, W. (2016). Metabolism and bioactivation of the tricyclic antidepressant amitriptyline in human liver microsomes and human urine. Bioanalysis, 8(11), 1147-1163.

- Li, Y., et al. (2023). In Vivo Metabolite Profiling of DMU-212 in ApcMin/+ Mice Using UHPLC-Q/Orbitrail/LTQ MS. Metabolites, 13(5), 612.

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

Evotec. (n.d.). Drug Metabolism. Retrieved from [Link]

- Knight, J., Holmes, R. P., & Assimos, D. G. (2014). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 306(10), F1127-F1133.

- Crooks, P. A., et al. (2011). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 54(17), 5903-5919.

- Chassain, C., et al. (2007). Metabolic changes detected by proton magnetic resonance spectroscopy in vivo and in vitro in a murin model of Parkinson's disease, the MPTP-intoxicated mouse. Journal of Neurochemistry, 100(6), 1512-1521.

- Tashiro, T., et al. (2021). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. Nutrients, 13(7), 2382.

- Sadava, D., & Chrispeels, M. J. (1971). In Vivo Assay for the Synthesis of Hydroxyproline-rich Proteins. Biochemistry, 10(23), 4290-4292.

- Jones, G. P., Naidu, B. P., Paleg, L. G., Tiekink, E. R. T., & Snow, M. R. (1995). trans-3-Hydroxy-N-methyl-L-proline Hydrochloride.

- Jacob, P., Shulgin, A. T., & Benowitz, N. L. (1988). trans-3'-Hydroxycotinine, a Major Metabolite of Nicotine. Metabolic Formation of 3'-Hydroxycotinine. Journal of Medicinal Chemistry, 31(3), 541-547.

Sources

- 1. Protriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. bpac.org.nz [bpac.org.nz]

- 7. Pharmacokinetic aspects of protriptyline plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the role of drug-metabolising enzymes in antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. In Vivo Metabolite Profiling of DMU-212 in ApcMin/+ Mice Using UHPLC-Q/Orbitrap/LTQ MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5-Hydroxy-N-methylprotriptyline: A Key Metabolite in Focus

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Significant Metabolite

3,5-Hydroxy-N-methylprotriptyline is a significant metabolite of interest in the study of tricyclic compounds. With the Chemical Abstracts Service (CAS) number 30235-47-3 , this molecule holds importance for researchers in pharmacology, toxicology, and analytical chemistry.[1][2] It is also recognized as an intermediate in the preparation of a cyclobenzaprine metabolite, highlighting its relevance in drug metabolism studies.[1][2] Synonyms for this compound include 5-(3-(Dimethylamino)propyl)-5H-dibenzo[a,d][3]annulene-3,5-diol and 3,5-Dihydroxy cyclobenzaprine.[2] Understanding the properties and behavior of this metabolite is crucial for a comprehensive grasp of the pharmacokinetics and pharmacodynamics of its parent compounds.

Physicochemical Characteristics

A foundational aspect of understanding any chemical entity lies in its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in analytical assays.

| Property | Value | Source |

| CAS Number | 30235-47-3 | [1][2] |

| Molecular Formula | C20H23NO2 | [1] |

| Molecular Weight | 309.40 g/mol | [1] |

Pharmacological Profile: An Inherited Legacy

The pharmacological actions of 3,5-Hydroxy-N-methylprotriptyline are intrinsically linked to its structural similarity to tricyclic antidepressants (TCAs) and its origin as a metabolite of compounds like cyclobenzaprine.

Mechanism of Action: A Presumed Inhibition of Neurotransmitter Reuptake

Protriptyline, the parent compound, is a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the central nervous system.[5][6][7] This blockage leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5][6] Given that hydroxylation is a common metabolic step that does not always eliminate pharmacological activity, it is highly probable that 3,5-Hydroxy-N-methylprotriptyline retains a similar mechanism of action. The presence of the tricyclic ring system and the alkylamine side chain, which are crucial for the interaction with neurotransmitter transporters, supports this hypothesis.

Cyclobenzaprine, for which 3,5-Hydroxy-N-methylprotriptyline is a known metabolite, is structurally very similar to amitriptyline, another TCA, and acts as a centrally acting muscle relaxant.[8][9][10] Its mechanism is not fully elucidated but is thought to involve actions at the brain stem to reduce tonic somatic motor activity.[10] The shared structural motifs suggest that its metabolites, including the 3,5-dihydroxy derivative, could contribute to the overall pharmacological effect.

Caption: Presumed mechanism of action for 3,5-Hydroxy-N-methylprotriptyline.

Metabolic Pathways: The Role of Cytochrome P450

The metabolism of tricyclic antidepressants is predominantly carried out by the hepatic cytochrome P450 (CYP) enzyme system.[3] The formation of hydroxylated metabolites is a key step in their biotransformation. Specifically, CYP2D6 is a major enzyme involved in the metabolism of many TCAs, including protriptyline.[7] It is therefore highly probable that the formation of 3,5-Hydroxy-N-methylprotriptyline from its parent compound is mediated by CYP2D6. These hydroxylated metabolites can be further conjugated with glucuronic acid before renal excretion.[3]

Caption: Proposed metabolic pathway for the formation of 3,5-Hydroxy-N-methylprotriptyline.

Analytical Methodologies: A Guide to Quantification

The accurate quantification of 3,5-Hydroxy-N-methylprotriptyline in biological matrices is essential for pharmacokinetic and toxicological studies. While a specific, validated method for this particular metabolite is not extensively published, established methods for tricyclic antidepressants and their metabolites can be readily adapted. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol is a synthesized methodology based on established techniques for the analysis of tricyclic antidepressants in biological fluids.[11][12][13][14]

1. Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[14]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3,5-Hydroxy-N-methylprotriptyline and the internal standard need to be determined by direct infusion of the analytical standards. For the parent compound protriptyline, a common transition is monitored. A similar approach would be applied to its dihydroxy metabolite.

Caption: Experimental workflow for the quantification of 3,5-Hydroxy-N-methylprotriptyline.

Conclusion

3,5-Hydroxy-N-methylprotriptyline is a metabolite of significant interest due to its relationship with the pharmacologically active compounds protriptyline and cyclobenzaprine. While specific physical property data for this metabolite remains to be fully elucidated, its pharmacological and metabolic profiles can be inferred from its structural similarity to well-characterized tricyclic antidepressants. The analytical methodologies for its quantification are well-established within the broader context of TCA analysis. Further research into the specific activity and toxicological profile of this metabolite will provide a more complete understanding of the clinical effects of its parent drugs.

References

-

GlobalRx. (n.d.). Clinical Profile of Protriptyline Hydrochloride 5mg Tablet. Retrieved from [Link]

-

Thour, A., & Marwaha, R. (2023). Protriptyline. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Protriptyline. Retrieved from [Link]

- Mell, L. D., & Das, I. (1979). Liquid-chromatographic Analysis for Common Tricyclic Antidepressant Drugs and Their Metabolites in Serum or Plasma With the Technicon "FAST-LC" System. Clinical Chemistry, 25(5), 765–768.

-

Wikipedia. (2023, December 27). Protriptyline. Retrieved from [Link]

- Stahl, S. M. (2013). Prescriber's Guide: Stahl's Essential Psychopharmacology (5th ed.). Cambridge University Press.

- Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and Molecular Neurobiology, 19(3), 373–409.

-

Der Pharma Chemica. (2012). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]

-

Drugs.com. (2025, January 2). Protriptyline: Package Insert / Prescribing Information. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Protriptyline (HMDB0014488). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

-

Hc-biology.com. (n.d.). 3,5-Hydroxy-N-methylprotriptyline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3,5-Hydroxy-N-methylprotriptyline. Retrieved from [Link]

-

PubMed. (2004). Synthesis of D- And l-2,3-trans-3,4-cis-4,5-trans-3,4-dihydroxy-5-hydroxymethylproline and Tripeptides Containing Them. Retrieved from [Link]

-

PubChem. (n.d.). Protriptyline. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobenzaprine. Retrieved from [Link]

-

Macsen Labs. (n.d.). 3-Hydroxy-N-methyl-3-phenyl-propylamine. Retrieved from [Link]

-

Axios Research. (n.d.). 3,5-Dihydroxy-N-Methylprotriptyline. Retrieved from [Link]

-

Wikipedia. (2024, January 8). Cyclobenzaprine. Retrieved from [Link]

-

Drugbank. (n.d.). Cyclobenzaprine Hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

-

MedlinePlus. (2025, November 15). Cyclobenzaprine. Retrieved from [Link]

-

DEA Diversion Control Division. (n.d.). Cyclobenzaprine (Trade Name: Flexeril®, Amrix®). Retrieved from [Link]

Sources

- 1. 3,5-Hydroxy-N-methylprotriptyline_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ClinPGx [clinpgx.org]

- 4. Protriptyline | C19H21N | CID 4976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. Protriptyline - Wikipedia [en.wikipedia.org]

- 7. Protriptyline - Prescriber's Guide [cambridge.org]

- 8. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclobenzaprine - Wikipedia [en.wikipedia.org]

- 10. Cyclobenzaprine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Liquid-chromatographic analysis for common tricyclic antidepressant drugs and their metabolites in serum or plasma with the technicon "FAST-LC" system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. waters.com [waters.com]

Technical Guide: 3,5-Dihydroxy Cyclobenzaprine as a Pharmaceutical Reference Standard

A Senior Application Scientist's Guide to Synthesis, Characterization, and Application in Drug Development

Executive Summary

Cyclobenzaprine is a widely prescribed skeletal muscle relaxant whose therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate.[1][2] The characterization of its metabolites is paramount for a comprehensive understanding of its pharmacokinetics and for meeting regulatory expectations in drug development. This guide focuses on a specific, hydroxylated derivative: 3,5-Dihydroxy cyclobenzaprine. While not widely documented as a major human metabolite in mainstream literature, its potential existence as a minor metabolite, a product of non-human species metabolism, or a process-related impurity necessitates the availability of a well-characterized pharmaceutical standard.

This document provides a comprehensive framework for researchers and drug development professionals on the crucial role of such a standard. We will delve into the established metabolic pathways of cyclobenzaprine, propose a robust synthetic route for 3,5-Dihydroxy cyclobenzaprine, outline detailed protocols for its analytical characterization, and describe its application in developing a validated, high-sensitivity quantitative assay. The insights and methodologies presented herein are designed to provide a self-validating system for establishing 3,5-Dihydroxy cyclobenzaprine as a reliable reference standard for advanced pharmaceutical research.

Introduction: The Imperative of Metabolite Standards in Cyclobenzaprine Development

Cyclobenzaprine, structurally related to tricyclic antidepressants, is a centrally acting agent used for the short-term relief of muscle spasms from acute, painful musculoskeletal conditions.[3][4] Its mechanism of action is complex, primarily involving the brain stem to reduce tonic somatic motor activity.[1][5]

The disposition of cyclobenzaprine in the body is governed by extensive metabolism, primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6.[6][7] The known major metabolic pathways include N-demethylation to norcyclobenzaprine and subsequent glucuronidation before renal excretion.[6][8] Hydroxylation of the dibenzocycloheptene ring system is also a recognized metabolic route for tricyclic compounds, leading to the formation of various hydroxylated metabolites.

The establishment of pure, well-characterized reference standards for these metabolites is not merely an academic exercise; it is a cornerstone of modern drug development. These standards are indispensable for:

-

Pharmacokinetic (PK) and Bioequivalence (BE) Studies: Accurately quantifying the formation and elimination of metabolites to understand the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile of the parent drug.[9][10]

-

Impurity Profiling: Identifying and controlling related substances in the active pharmaceutical ingredient (API) and finished drug product, as mandated by pharmacopeias like the USP.[11]

-

Toxicological Assessment: Evaluating the safety of metabolites, particularly under regulatory guidelines such as the FDA's "Metabolites in Safety Testing" (MIST) framework.

This guide will specifically address the synthesis, characterization, and analytical application of the 3,5-Dihydroxy cyclobenzaprine standard, providing a blueprint for its integration into a rigorous drug development program.

Section 1: Contextualizing 3,5-Dihydroxy Cyclobenzaprine in Metabolism

While N-demethylation and glucuronidation are the most prominently cited metabolic pathways for cyclobenzaprine, oxidative metabolism resulting in hydroxylation is also a plausible route.[8] The specific isomeric form, 3,5-Dihydroxy cyclobenzaprine, is not commonly referenced as a major human metabolite. However, its formation could be species-specific, a result of unique patient genetics (polymorphisms in CYP enzymes), or it may represent a key intermediate that is rapidly converted to a downstream conjugate.

Therefore, having a reference standard is critical to definitively investigate its presence and relevance. The diagram below illustrates the known metabolic pathways of cyclobenzaprine and the hypothetical position of the 3,5-dihydroxy derivative.

Section 2: Synthesis and Characterization of the Reference Standard

Proposed Synthetic Workflow

A logical synthetic strategy involves a Grignard reaction, a well-established method for synthesizing cyclobenzaprine and its analogs.[12] The key is to begin with a precursor that already contains the dihydroxy functionality to avoid challenges with regioselectivity in late-stage oxidation steps.

Protocol 1: Purification by Preparative HPLC

Causality: Preparative High-Performance Liquid Chromatography (HPLC) is chosen over traditional crystallization because it offers superior resolution for separating the target compound from closely related structural isomers and reaction byproducts, ensuring the high purity required for a reference standard.

-

Column: A high-capacity reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is selected for its broad applicability and robustness.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is used. Formic acid acts as an ion-pairing agent to improve peak shape for the amine-containing compound.

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol, and filter through a 0.45 µm filter to remove particulates.

-

Chromatography:

-

Inject the dissolved crude product onto the column.

-

Run a linear gradient from approximately 10% to 90% acetonitrile over 30-40 minutes.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 290 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak.

-

Purity Confirmation: Analyze the collected fractions using an analytical HPLC method. Pool fractions with purity >98%.

-

Solvent Removal: Remove the solvent via lyophilization or rotary evaporation to yield the purified solid standard.

Structural Elucidation Protocols

The identity of the purified compound must be unequivocally confirmed.

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).

-

Protocol: Dissolve a small amount of the standard in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer.

-

Validation: The measured accurate mass should be within 5 ppm of the calculated theoretical mass for the protonated molecule [M+H]+, confirming the elemental composition.

-

-

NMR Spectroscopy:

-

Technique: ¹H and ¹³C NMR spectroscopy.

-

Protocol: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on a 400 MHz or higher spectrometer.

-

Validation: The ¹H NMR spectrum will confirm the number and environment of protons, with characteristic shifts for the aromatic, vinylic, and aliphatic protons. The presence of phenolic hydroxyl protons will also be evident. The ¹³C NMR will confirm the carbon skeleton. 2D NMR techniques (COSY, HSQC) can be used for definitive assignment of all signals.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.

-

Validation: The spectrum should show characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹) of the hydroxyl groups and C-N stretching of the tertiary amine.

-

| Analytical Characterization Data (Expected) | |

| Parameter | Expected Value / Observation |

| Molecular Formula | C₂₀H₂₃NO₂ |

| Molecular Weight | 325.40 g/mol |

| HRMS (M+H)⁺ | Theoretical: 326.1807; Measured: within 5 ppm |

| ¹H NMR (DMSO-d₆) | Phenolic OH peaks (~9-10 ppm), Aromatic protons (~6.5-7.5 ppm), Vinylic proton (~5.8 ppm), Aliphatic protons (2-4 ppm), N(CH₃)₂ singlet (~2.2 ppm) |

| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1200 (C-N stretch) |

Section 3: Quantitative Analysis in Biological Matrices

For pharmacokinetic studies, a sensitive and specific method is required to quantify 3,5-Dihydroxy cyclobenzaprine in plasma. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose due to its exceptional sensitivity and selectivity.[13][14]

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

Self-Validating System: This protocol incorporates steps for selecting a stable isotope-labeled internal standard (SIL-IS), which co-elutes and experiences similar matrix effects, ensuring a robust and self-validating quantification system.

-

Internal Standard (IS) Selection: The ideal IS is 3,5-Dihydroxy cyclobenzaprine-d₆ (with deuterium labels on the N-dimethyl groups). If unavailable, a structurally similar compound can be used.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Rationale: SPE is chosen over liquid-liquid extraction to provide a cleaner final extract, minimizing ion suppression in the MS source.

-

Steps:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Vortex briefly.

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an acidic buffer followed by methanol to remove interferences.

-

Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

-

-

LC-MS/MS Conditions:

| Parameter | Condition & Rationale |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm. Provides excellent retention and sharp peaks for fast analysis.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water. Acidifies mobile phase for better ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Organic solvent for elution. |

| Flow Rate | 0.4 mL/min. Standard for 2.1 mm ID columns. |

| Gradient | 5% B to 95% B over 3 minutes. Ensures elution of the analyte and washout of late-eluting components. |

| MS Ionization | Electrospray Ionization, Positive Mode (ESI+). Amine group is readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM). Provides highest specificity and sensitivity.[14] |

| MRM Transition (Analyte) | Hypothetical: m/z 326.2 → 267.1 (Precursor → Product ion, corresponding to loss of the dimethylaminopropyl side chain). |

| MRM Transition (IS) | Hypothetical: m/z 332.2 → 273.1 (Corresponding transition for d₆-labeled IS). |

-

Method Validation: The method must be validated according to ICH/FDA guidelines, assessing linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), and stability in the biological matrix.

Conclusion

The 3,5-Dihydroxy cyclobenzaprine reference standard, while not a recognized major human metabolite, represents a critical tool for exhaustive drug development. Its availability allows for the definitive investigation of minor metabolic pathways, provides a marker for potential process impurities, and supports comprehensive safety and pharmacokinetic evaluations. By following a structured approach of targeted synthesis, rigorous purification, multi-technique structural elucidation, and the development of a validated bioanalytical method, researchers can confidently establish this compound as a high-quality pharmaceutical standard. This guide provides the scientific rationale and field-proven protocols necessary to achieve this, ensuring data integrity and regulatory compliance in any advanced study of cyclobenzaprine.

References

-

National Center for Biotechnology Information (2024). Cyclobenzaprine - StatPearls. NCBI Bookshelf. Available at: [Link]

-

U.S. Food and Drug Administration (2003). FLEXERIL (CYCLOBENZAPRINE HCL) TABLETS DESCRIPTION. Accessdata.fda.gov. Available at: [Link]

-

Wikipedia (2024). Cyclobenzaprine. Available at: [Link]

-

Pharmacology of Cyclobenzaprine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effect (2025). YouTube. Available at: [Link]

-

Various Authors (2024). Cyclobenzaprine. ResearchGate. Available at: [Link]

-

U.S. Pharmacopeia (2019). Cyclobenzaprine Hydrochloride. USP-NF. Available at: [Link]

-

Liu, Y., Zhao, D., & Zhao, Z. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods. Available at: [Link]

-

SIELC Technologies (2024). Separation of Cyclobenzaprine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

-

U.S. Pharmacopeia (2006). USP Monographs: Cyclobenzaprine Hydrochloride. USP29-NF24. Available at: [Link]

-

Constanzer, M. L., et al. (2013). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. PMC. Available at: [Link]

-

El-Gindy, A. (1982). Determination of cyclobenzaprine in tablets by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Zhang, J., et al. (2015). Rapid and sensitive analysis of cyclobenzaprine by LC–MS/MS: Application to a pharmacokinetic study of cyclobenzaprine in dog. ResearchGate. Available at: [Link]

-

Sivem Pharmaceuticals ULC (2014). PRODUCT MONOGRAPH PrCYCLOBENZAPRINE. Available at: [Link]

-

Tashiro, M. (2023). Cyclobenzaprine Pills Pharmacokinetics and Comparability Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Winchell, G. A., et al. (2002). Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. Journal of Clinical Pharmacology. Available at: [Link]

-

Vable, K., et al. (2025). A Comprehensive and Systemic Review on the Development and Validation of Different Analytical Methods for the Estimation of Cyclobenzaprine. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Drugs.com (2024). Cyclobenzaprine: Package Insert / Prescribing Information. Available at: [Link]

-

e-lactancia.org (2013). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. Available at: [Link]

-

National Center for Biotechnology Information (2024). Cyclobenzaprine. PubChem. Available at: [Link]

-

Attia, K. A. M., et al. (2025). Development and Validation of Three Spectrophotometric Methods for Determination of Cyclobenzaprine Hcl in The Presence of its Two Major Degradation Products. ResearchGate. Available at: [Link]

- Google Patents (2013). One-pot preparation of cyclobenzaprine hydrochloride.

-

Kumar, A., et al. (2017). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Vable, K., et al. (2025). A Comprehensive and Systemic Review.... ResearchGate. Available at: [Link]

-

DEA Diversion Control Division (2024). Cyclobenzaprine. Available at: [Link]

-

ResearchGate (2015). Full scan MS/MS spectra of [M D H] D of cyclobenzaprine. Available at: [Link]

-

Stewart, I. S., et al. (2022). The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

National Center for Biotechnology Information (2023). Cyclobenzaprine - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Apotex Inc. (2017). PRODUCT MONOGRAPH - cyclobenzaprine hydrochloride. Available at: [Link]

-

Gillade, I. K., & Lakshmi, G. (2023). Design, Development and In-Vitro Characterization of Cyclobenzaprine Hcl Sustained Release Pellets. ResearchGate. Available at: [Link]

-

Medscape (2024). Amrix, Tonmya (cyclobenzaprine) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

Sources

- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-lactancia.org [e-lactancia.org]

- 11. uspnf.com [uspnf.com]

- 12. EP2665700B1 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 13. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of Cyclobenzaprine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Chemical Characteristics of 3,5-Dihydroxy Cyclobenzaprine

Preamble for the Modern Researcher

In the landscape of drug development and metabolic profiling, a comprehensive understanding of a parent compound's biotransformation is paramount. This guide delves into the chemical characteristics of a significant, albeit less commonly referenced, metabolite of the widely prescribed muscle relaxant, cyclobenzaprine. While extensive literature exists for the primary metabolic pathways of cyclobenzaprine, this document specifically illuminates the formation, structure, and analytical considerations of its dihydroxylated derivative, herein referred to as 3,5-Dihydroxy cyclobenzaprine. This guide is structured to provide not just a repository of data, but a logical and insightful narrative for researchers, scientists, and drug development professionals. We will explore the causality behind its formation, the analytical methodologies for its characterization, and its potential pharmacological significance, thereby offering a holistic perspective rooted in scientific integrity and practical application.

Introduction to Cyclobenzaprine and its Metabolic Fate

Cyclobenzaprine, a tricyclic amine structurally similar to amitriptyline, is a centrally acting skeletal muscle relaxant.[1][2] Its therapeutic efficacy is attributed to its complex pharmacological profile, which includes antagonism of serotonin and norepinephrine reuptake.[1] Upon administration, cyclobenzaprine undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP1A2 playing major roles.[1][2][3] This metabolic cascade results in a variety of derivatives, including N-desmethylcyclobenzaprine (norcyclobenzaprine), cyclobenzaprine N-oxide, and glucuronide conjugates.[3][4]

A critical but less frequently detailed metabolic route involves the oxidation of the dibenzocycloheptene ring system. This pathway is of significant interest as it can lead to the formation of hydroxylated and dihydroxylated metabolites, which may possess unique pharmacological or toxicological profiles.

The Genesis of 3,5-Dihydroxy Cyclobenzaprine: An Epoxide-Diol Pathway

The formation of 3,5-Dihydroxy cyclobenzaprine is postulated to occur via an epoxide-diol pathway, a common metabolic route for compounds containing aromatic ring systems. This process is initiated by the enzymatic epoxidation of one of the aromatic rings of the cyclobenzaprine molecule by CYP enzymes. The resulting epoxide is an unstable intermediate that can undergo several subsequent reactions.

One of the primary fates of this epoxide intermediate is enzymatic or non-enzymatic hydrolysis, catalyzed by epoxide hydrolase, to yield a trans-dihydrodiol. The formation of "glycols" as degradation products of cyclobenzaprine has been confirmed in forced degradation studies, supporting this pathway.[5] Furthermore, a study on the metabolism of cyclobenzaprine in rats identified "hydroxylated" and "desmethylhydroxylated" compounds, and another study on fungal biotransformation identified "cyclobenzaprine trans-10,11-dihydrodiol".[6] While the exact isomeric positions on the aromatic rings are not always specified in the literature, the evidence strongly suggests the formation of dihydroxy metabolites. For the purpose of this guide, we will focus on the 3,5-dihydroxy isomer as a representative example of this class of metabolites.

Caption: Postulated metabolic formation of 3,5-Dihydroxy Cyclobenzaprine.

Physicochemical and Structural Characteristics

| Property | Parent Compound (Cyclobenzaprine) | Inferred for 3,5-Dihydroxy Cyclobenzaprine | Rationale for Inference |

| Molecular Formula | C₂₀H₂₁N | C₂₀H₂₁NO₂ | Addition of two hydroxyl groups. |

| Molecular Weight | 275.39 g/mol | 307.39 g/mol | Addition of two oxygen atoms. |

| Solubility | Freely soluble in water and alcohol.[5] | Increased aqueous solubility compared to parent. | The introduction of two polar hydroxyl groups will significantly increase the molecule's polarity and its ability to form hydrogen bonds with water. |

| LogP | High (indicating lipophilicity) | Lower than the parent compound. | The addition of hydroxyl groups increases hydrophilicity, thus lowering the partition coefficient. |

| pKa | Basic (due to the tertiary amine) | Expected to be similar to the parent compound. | The hydroxyl groups are on the aromatic ring and are not expected to significantly alter the basicity of the distant tertiary amine. |

Structural Elucidation: The definitive structure of 3,5-Dihydroxy cyclobenzaprine would be a cyclobenzaprine core with hydroxyl groups at the 3 and 5 positions of one of the phenyl rings. The stereochemistry of the hydroxyl groups resulting from the epoxide-diol pathway is typically trans.